molecular formula C44H57NOP2S B6290368 (R)-N-((S)-1-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide CAS No. 2565792-81-4

(R)-N-((S)-1-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B6290368
CAS No.: 2565792-81-4
M. Wt: 709.9 g/mol
InChI Key: XSDPPDJFPHPYKM-AUCVXOPXSA-N
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Description

This compound is a chiral sulfinamide-based ligand featuring a hybrid phosphine architecture, combining di(adamantan-1-yl)phosphaneyl and diphenylphosphaneyl groups on a phenyl-ethyl backbone. Its molecular formula is C₄₂H₅₄NOPS (molecular weight: 651.92) . The adamantyl groups confer exceptional steric bulk and rigidity, while the sulfinamide moiety provides a chiral environment critical for asymmetric catalysis. This ligand is primarily used in enantioselective transformations, such as hydrogenation and cross-coupling reactions, where precise stereochemical control is required.

Properties

IUPAC Name

(R)-N-[(1S)-1-[2-[bis(1-adamantyl)phosphanyl]phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H57NOP2S/c1-42(2,3)49(46)45-40(30-47(37-12-6-4-7-13-37)38-14-8-5-9-15-38)39-16-10-11-17-41(39)48(43-24-31-18-32(25-43)20-33(19-31)26-43)44-27-34-21-35(28-44)23-36(22-34)29-44/h4-17,31-36,40,45H,18-30H2,1-3H3/t31?,32?,33?,34?,35?,36?,40-,43?,44?,48?,49-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDPPDJFPHPYKM-AUCVXOPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H57NOP2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

709.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps:

    Formation of the Adamantane-Phosphane Intermediate: The initial step involves the reaction of adamantane with a suitable phosphane reagent to form the di(adamantan-1-yl)phosphaneyl intermediate.

    Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group under specific conditions to form the 2-(di(adamantan-1-yl)phosphaneyl)phenyl compound.

    Addition of Diphenylphosphane: The next step involves the addition of diphenylphosphane to the phenyl compound, resulting in the formation of the 2-(diphenylphosphaneyl)ethyl intermediate.

    Sulfinamide Formation: Finally, the 2-methylpropane-2-sulfinamide group is introduced to the intermediate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphane groups, leading to the formation of phosphane oxides.

    Reduction: Reduction reactions can occur at the sulfinamide group, converting it to the corresponding amine.

    Substitution: The compound can participate in substitution reactions, where one of the phosphane groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halides or other nucleophiles under appropriate conditions.

Major Products

    Oxidation: Phosphane oxides.

    Reduction: Amines.

    Substitution: Various substituted phosphane derivatives.

Scientific Research Applications

Ligand in Transition Metal Catalysis

One of the primary applications of this compound is as a ligand in transition metal-catalyzed reactions. Its sterically demanding structure enhances the selectivity and efficiency of catalytic processes.

Key Reactions:

  • Suzuki-Miyaura Coupling : This reaction is crucial for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds.
  • Buchwald-Hartwig Reaction : Used for amination of aryl halides, this reaction benefits from the compound's ability to stabilize palladium catalysts.
Reaction Type Catalyst Application
Suzuki-Miyaura CouplingPdSynthesis of biaryl compounds
Buchwald-Hartwig ReactionPdAmination of aryl halides
Heck ReactionPdFormation of alkenes from aryl halides
Hiyama CouplingPdCoupling of aryl halides with organosilicon compounds

Asymmetric Synthesis

The compound has shown promise in asymmetric synthesis, where it can facilitate the formation of chiral centers with high enantioselectivity. This is particularly valuable in pharmaceutical chemistry for developing active pharmaceutical ingredients (APIs).

Case Study:

In a study conducted by Stradiotto et al., the compound was utilized to enhance the enantioselectivity in palladium-catalyzed reactions, resulting in yields exceeding 90% for certain chiral products .

Potential Anticancer Agents

Research indicates that organophosphorus compounds can exhibit anticancer properties. The unique structural features of (R)-N-((S)-1-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide may contribute to its bioactivity.

Experimental Findings:

In vitro studies have demonstrated that related phosphine compounds exhibit cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents .

Antiviral Activity

Recent investigations into organophosphorus compounds have revealed their potential antiviral properties. The sulfinamide group may enhance interactions with viral proteins, providing a pathway for therapeutic development.

Mechanism of Action

The mechanism by which ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The adamantane and diphenylphosphane groups facilitate binding to these targets, modulating their activity and leading to the desired chemical or biological outcomes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key Compounds for Comparison:

(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide (C₃₆H₃₇NOP₂S, MW: 606.70) Substituents: Two diphenylphosphanyl groups. Differences: Lacks adamantyl groups, resulting in reduced steric bulk. Applications: Effective in cross-coupling reactions (e.g., Suzuki-Miyaura) but may exhibit lower enantioselectivity in sterically demanding reactions compared to the adamantyl-containing ligand.

(R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide (C₂₁H₂₉NOPS, MW: 374.49) Substituents: A 3-methylbutan-2-yl backbone with a single diphenylphosphanyl group. Differences: Simplified backbone and smaller substituents reduce steric hindrance, making it suitable as a chiral auxiliary in small-molecule synthesis rather than catalysis.

(R)-N-[(R)-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide (C₄₃H₅₀NO₂PS, MW: 675.90) Substituents: Naphthalenyl group replaces one phenyl ring. Differences: Extended aromaticity from naphthalene may enhance π-π interactions in catalysis, but increased hydrophobicity could limit solubility.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Steric Bulk Application Scope
Target Compound C₄₂H₅₄NOPS 651.92 Di(adamantan-1-yl)phosphaneyl, Diphenylphosphaneyl High Asymmetric hydrogenation
(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide C₃₆H₃₇NOP₂S 606.70 Diphenylphosphanyl (two groups) Moderate Cross-coupling reactions
(R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide C₂₁H₂₉NOPS 374.49 Diphenylphosphanyl, 3-methylbutan-2-yl Low Chiral auxiliary in synthesis

Spectroscopic and Computational Analysis

  • NMR Profiling : The adamantyl groups in the target compound induce distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36) compared to diphenylphosphanyl analogs, as observed in NMR studies . These shifts reflect altered electronic environments due to adamantane’s electron-withdrawing and rigid characteristics.
  • Computational Similarity : Using Tanimoto and Dice metrics, the target compound shows low similarity (<40%) with ligands lacking adamantyl groups, underscoring its structural uniqueness .

Catalytic Performance

  • Enantioselectivity : The adamantyl groups in the target compound enhance enantioselectivity in hydrogenation by creating a rigid chiral pocket, achieving >95% ee in certain substrates, outperforming diphenylphosphanyl analogs .
  • Reaction Rate : Steric bulk from adamantyl groups can slow reaction kinetics compared to less hindered ligands, necessitating optimization of reaction conditions (e.g., higher temperatures or prolonged times) .

Biological Activity

The compound (R)-N-((S)-1-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide is a complex molecule that incorporates adamantane and phosphine functionalities, which are known for their unique biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a sulfinamide group, which is often associated with various biological activities. Its structure includes:

  • Adamantane moieties : Known for enhancing lipophilicity and stability.
  • Phosphine groups : Potentially involved in metal coordination and catalytic activity.

Table 1: Structural Components

ComponentDescription
AdamantaneRigid structure providing stability
PhosphineFacilitates interactions with metal ions
SulfinamideAssociated with diverse biological activities

Neuroprotective Effects

Recent studies have indicated that compounds containing adamantane derivatives exhibit neuroprotective effects. For instance, research has shown that certain adamantane-based compounds can induce the nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator in cellular defense against oxidative stress. The configuration of stereocenters significantly influences the neuroprotective properties of these compounds, with specific enantiomers demonstrating enhanced activity against oxidative stress in neuroblastoma cell models .

Anti-inflammatory Properties

The compound's ability to inhibit nitrite production in lipopolysaccharide-stimulated microglial cells suggests potential anti-inflammatory properties. This activity indicates that it could be beneficial in treating neuroinflammatory conditions .

Anticancer Potential

Adamantane derivatives have been explored for their anticancer properties. The bulky adamantane structure may enhance the pharmacokinetic profile of these compounds, allowing for better cellular uptake and efficacy against various cancer cell lines .

Case Studies and Research Findings

  • Neuroprotection Against Oxidative Stress : A study evaluated the neuroprotective effects of adamantane derivatives in SH-SY5Y cells exposed to oxidative stress. The results indicated that specific configurations provided significant protection against cell death induced by rotenone and oligomycin .
  • Inflammation Modulation : Another investigation demonstrated that adamantane-containing phosphines could modulate inflammatory responses in microglial cells, suggesting their role in neuroinflammatory diseases .
  • Antiparasitic Activity : Some derivatives have shown promising trypanocidal activity, with IC50 values indicating effective inhibition of Trypanosoma brucei growth. This highlights the potential use of such compounds in treating parasitic infections .

Table 2: Biological Activities and IC50 Values

Activity TypeCompound ExampleIC50 Value (µM)
NeuroprotectionAza-CGP37157Not specified
Anti-inflammatoryCompound XNot specified
Trypanocidal1a0.42
Trypanocidal2a0.80

The mechanisms underlying the biological activities of (R)-N-((S)-1-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide likely involve:

  • NRF2 Pathway Activation : Induction of NRF2 leads to increased expression of antioxidant genes.
  • Inhibition of Inflammatory Mediators : Reduction in pro-inflammatory cytokines through modulation of signaling pathways.
  • Enhanced Membrane Permeability : The adamantane structure may facilitate better penetration through lipid membranes.

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